molecular formula C27H24N2O6 B6490537 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide CAS No. 888469-23-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide

Cat. No.: B6490537
CAS No.: 888469-23-6
M. Wt: 472.5 g/mol
InChI Key: ZERFLRWBARNODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H24N2O6 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.16343649 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by several functional groups:

  • Benzodioxin ring : This moiety is known for its role in enhancing biological activity.
  • Benzofuran : Often associated with anti-inflammatory and anticancer properties.
  • Amide linkage : This structural feature is crucial for the compound's interaction with biological targets.

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 364.43 g/mol.

Anticancer Properties

Research indicates that derivatives of benzofuran and benzodioxin compounds exhibit significant anticancer activities. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzodioxin moiety is believed to enhance these effects by interacting with cellular signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Compounds containing benzodioxin structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism may involve reducing oxidative stress and inflammation within neural tissues .

Drug Development

The unique structural characteristics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide make it a valuable lead compound in drug development. Its derivatives can be synthesized to optimize pharmacokinetic properties such as solubility and bioavailability. Structure-activity relationship (SAR) studies are essential for identifying the most effective analogs for further development .

Potential Therapeutic Uses

Given its diverse biological activities, this compound may have therapeutic applications in:

  • Cancer therapy : As a potential chemotherapeutic agent.
  • Pain management : Due to its anti-inflammatory properties.
  • Neurological disorders : As a neuroprotective agent.

Case Study 1: Anticancer Activity Evaluation

In vitro studies on a series of benzodioxin derivatives revealed that modification at specific positions led to enhanced cytotoxicity against breast cancer cell lines. The study indicated that compounds with a methoxy group exhibited increased potency compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory effects of related compounds demonstrated that they significantly reduced edema in animal models of inflammation. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-32-19-10-6-17(7-11-19)8-13-24(30)29-25-20-4-2-3-5-21(20)35-26(25)27(31)28-18-9-12-22-23(16-18)34-15-14-33-22/h2-7,9-12,16H,8,13-15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERFLRWBARNODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.